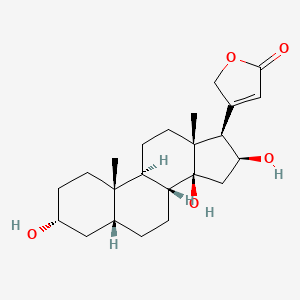

3-Epigitoxigenin

Description

Properties

Molecular Formula |

C23H34O5 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

3-[(3R,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15-,16+,17-,18+,20+,21+,22-,23+/m1/s1 |

InChI Key |

PVAMXWLZJKTXFW-JSMHYTDZSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 3-Epigitoxigenin: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epigitoxigenin, a cardenolide steroid, represents a molecule of significant interest within the realm of natural product chemistry and pharmacology. As an epimer of digitoxigenin, it shares a close structural relationship with well-known cardiac glycosides like digoxin and digitoxin, which have been cornerstone therapies in cardiology for centuries. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and detailed methodologies for the isolation of this compound. Furthermore, it delves into its primary mechanism of action and the associated signaling pathways, offering a valuable resource for researchers exploring its therapeutic potential.

Discovery and Natural Sources

The history of cardiac glycosides dates back to the 18th century with William Withering's systematic investigation into the therapeutic properties of the foxglove plant (Digitalis purpurea) for treating dropsy (edema)[1][2]. While the broader class of compounds has a long history, the specific discovery of this compound is less prominently documented in readily available literature. It is understood to be a naturally occurring cardenolide and a metabolite of other cardiac glycosides.

The primary natural sources of this compound and other cardiac glycosides are plants belonging to the genus Digitalis, particularly Digitalis lanata (woolly foxglove)[1][3]. This plant is a well-established source for the industrial production of digoxin[3]. While Digitalis purpurea is also a source of cardiac glycosides, D. lanata is often preferred due to its higher concentration of these compounds[2]. Beyond Digitalis, cardiac glycosides are also found in other plant families, including Apocynaceae (e.g., Nerium oleander, Asclepias species, and Strophanthus species) and Brassicaceae (e.g., Erysimum species). However, Digitalis lanata remains the most probable and well-documented source for the isolation of this compound's parent compounds.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methods for the separation of cardiac glycosides from Digitalis lanata.

Extraction of Crude Cardiac Glycosides

This protocol outlines the initial extraction of a crude mixture of cardiac glycosides from dried plant material.

Materials:

-

Dried and powdered leaves of Digitalis lanata

-

Ethanol (96%)

-

Methanol

-

Lead acetate solution (10%)

-

Sodium sulfate solution (10%)

-

Chloroform

-

Rotary evaporator

-

Filter paper

Procedure:

-

Maceration: Macerate the powdered Digitalis lanata leaves with 96% ethanol for 48 hours at room temperature.

-

Filtration: Filter the ethanolic extract through filter paper to remove solid plant material.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Defatting: Resuspend the concentrated extract in methanol and treat with a 10% lead acetate solution to precipitate pigments and other impurities.

-

Purification: Filter the mixture and treat the filtrate with a 10% sodium sulfate solution to remove excess lead.

-

Solvent Extraction: After filtration, extract the aqueous phase multiple times with chloroform.

-

Final Concentration: Combine the chloroform extracts and evaporate to dryness under reduced pressure to obtain the crude cardiac glycoside mixture.

Chromatographic Purification of this compound

The crude extract contains a mixture of different cardiac glycosides. High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and purification of this compound.

Instrumentation and Conditions:

-

HPLC System: A preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 30:70 (v/v) mixture of acetonitrile and water[4]. The exact conditions may need to be optimized based on the specific column and system.

-

Flow Rate: A typical flow rate for a preparative column is in the range of 2-5 mL/min.

-

Detection: UV detection at 220 nm[4].

-

Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

Procedure:

-

Sample Preparation: Dissolve the crude cardiac glycoside extract in the mobile phase.

-

Injection: Inject the dissolved sample onto the HPLC column.

-

Fraction Collection: Collect the fractions corresponding to the elution time of this compound. The retention time will need to be determined by running an analytical standard of this compound or by analyzing the collected fractions using mass spectrometry and NMR to confirm the identity.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain this compound as a solid powder.

Workflow for Isolation and Purification of this compound

Caption: General workflow for the isolation of this compound.

Quantitative Data

Quantitative data for the isolation of this compound is not widely reported in the literature, as yields can vary significantly depending on the plant source, harvest time, and extraction methodology. However, for related cardiac glycosides like digoxin, the content in Digitalis lanata leaves can range from 8.6 to 13.2 µg per 100 mg of plant material[3]. It is expected that the yield of this compound would be in a similar or lower range. Purity of the final product after preparative HPLC should be ≥95% as determined by analytical HPLC.

| Parameter | Typical Value | Method of Determination |

| Yield | Variable (µg/g of dry plant material) | HPLC with standard calibration |

| Purity | ≥ 95% | Analytical HPLC (UV detection) |

| Identity | Confirmed | Mass Spectrometry, NMR Spectroscopy |

Spectroscopic Data for Structural Elucidation

The definitive identification of this compound relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The expected molecular weight for this compound (C₂₃H₃₄O₄) is approximately 374.5 g/mol . The fragmentation pattern in MS/MS experiments would show characteristic losses of water molecules and fragments of the steroid core, which can be compared to the fragmentation of known cardiac glycosides.

Biological Activity and Signaling Pathways

The primary mechanism of action of this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells[5][6][7][8][9]. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.

Signaling Pathway of Na+/K+-ATPase Inhibition by this compound

Caption: Downstream effects of Na+/K+-ATPase inhibition.

Inhibition of the Na+/K+-ATPase by this compound leads to an increase in the intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels. In cardiac muscle cells, this increase in intracellular calcium is responsible for the positive inotropic effect (increased contractility) of cardiac glycosides.

Beyond its role in ion transport, the Na+/K+-ATPase also functions as a signaling scaffold. The binding of cardiac glycosides can trigger a cascade of intracellular signaling events independent of changes in ion concentrations[5]. This "signalosome" can activate pathways such as the Src kinase, Ras-Raf-MEK-ERK (MAPK) pathway, and the PI3K/Akt pathway[5]. These pathways are involved in regulating cell growth, proliferation, and apoptosis, which has led to the investigation of cardiac glycosides, including potentially this compound, for their anticancer properties[5].

Conclusion

This compound is a naturally occurring cardenolide with significant biological activity centered on the inhibition of the Na+/K+-ATPase. While its discovery is intertwined with the broader history of cardiac glycosides, its specific isolation and characterization require modern chromatographic and spectroscopic techniques. The detailed protocols and understanding of its mechanism of action provided in this guide serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this and related compounds. Further research is warranted to fully elucidate its unique pharmacological profile and potential applications beyond its traditional role in cardiovascular medicine.

References

- 1. A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bjcardio.co.uk [bjcardio.co.uk]

- 3. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Epidigitoxigenin | CAS:545-52-8 | Cardenolides and its Sapogenins | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]

An In-depth Technical Guide on the Synthesis and Chemical Properties of 3-Epigitoxigenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epigitoxigenin is a stereoisomer of gitoxigenin, a cardiac glycoside belonging to the cardenolide family. Cardiac glycosides have a long history of use in the treatment of heart failure and atrial fibrillation, primarily through their inhibition of the Na+/K+-ATPase enzyme. The stereochemistry of the steroid nucleus, particularly at the C-3 position, plays a crucial role in the biological activity of these compounds. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of this compound from its naturally occurring epimer, gitoxigenin, typically involves a two-step process: oxidation of the 3β-hydroxyl group to a ketone, followed by stereoselective reduction to the 3α-hydroxyl group.

Experimental Protocol: Synthesis of 3-Dehydrogitoxigenin (Intermediate)

A common method for the oxidation of the 3β-hydroxyl group of gitoxigenin is through microbial dehydrogenation. This biotransformation offers a selective method for oxidation without affecting other sensitive functional groups in the molecule.

Materials:

-

Gitoxigenin

-

Calonectria decora or Nigrospora sphaerica culture

-

Growth medium (e.g., glucose, peptone, corn steep liquor)

-

Ethanol

-

Acetone

-

Chloroform

-

Hydrochloric acid (10%)

-

Alumina for column chromatography

Procedure:

-

Cultivate the selected microorganism (Calonectria decora or Nigrospora sphaerica) in a suitable growth medium at 26°C on a reciprocal shaker for 4 days.

-

Prepare a solution of gitoxigenin in ethanol.

-

Add the gitoxigenin solution to the microbial culture and continue incubation for 10 days.

-

After incubation, acidify the culture to pH 3.2 with 10% HCl.

-

Filter the mycelium and extract it successively with acetone and chloroform.

-

Combine the extracts and evaporate the solvent.

-

Purify the crude product by column chromatography on alumina, eluting with a chloroform-methanol gradient to yield 3-dehydrogitoxigenin.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Dehydrogitoxigenin

-

A stereoselective reducing agent (e.g., L-Selectride® or other bulky hydride reagents)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-dehydrogitoxigenin in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of the stereoselective reducing agent in THF to the reaction mixture. The bulky nature of reagents like L-Selectride® generally favors axial attack on the carbonyl, leading to the equatorial (α) alcohol.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Diagram of the Synthesis of this compound

Caption: Synthetic pathway from gitoxigenin to this compound.

Chemical Properties of this compound

The chemical properties of this compound are essential for its characterization and for understanding its structure-activity relationship.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₄O₅ | [2] |

| Molecular Weight | 390.51 g/mol | [2] |

| CAS Number | 465-10-1 | [3] |

| Appearance | Powder | [3] |

| Melting Point | Data not available in search results | |

| Optical Rotation | Data not available in search results |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound were not found in the search results, the following represents the expected key features based on the analysis of related compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the steroid backbone, the lactone ring, and the hydroxyl groups. The signal for the proton at C-3 would be of particular interest, and its coupling constants would confirm the axial orientation of this proton, and thus the equatorial (α) position of the hydroxyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display 23 distinct signals corresponding to the carbon atoms of the molecule. The chemical shift of the C-3 carbon would be indicative of the α-hydroxyl substitution.

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be expected to involve sequential loss of water molecules from the hydroxyl groups and fragmentation of the lactone ring.[4]

Biological Activity and Signaling Pathways

The biological activity of cardiac glycosides is primarily mediated through their interaction with the Na+/K+-ATPase. The stereochemistry at the C-3 position can significantly influence this interaction and the subsequent downstream signaling.

Interaction with Na+/K+-ATPase

Cardiac glycosides bind to the α-subunit of the Na+/K+-ATPase, inhibiting its ion-pumping function. This leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca²+ exchanger, leading to an increase in intracellular calcium concentration. This increase in intracellular calcium is responsible for the positive inotropic effect of cardiac glycosides on the heart muscle.[5] The affinity of different cardiac glycoside isoforms for the various isoforms of the Na+/K+-ATPase can vary, leading to tissue-specific effects.[6] Studies on related compounds suggest that derivatives with a 3α-acetoxy function can possess high biological activity, indicating that the 3-epimer configuration can be well-tolerated and may even be favorable for binding to the Na+/K+-ATPase.[7]

Modulation of Signaling Pathways

Beyond their direct effect on ion transport, cardiac glycosides are known to modulate several intracellular signaling pathways. This "signalosome" function of the Na+/K+-ATPase can be triggered upon cardenolide binding and can lead to the activation of various downstream cascades.[8]

Diagram of Cardiac Glycoside-Modulated Signaling Pathways

Caption: General signaling pathways modulated by cardiac glycosides.

While the specific signaling pathways modulated by this compound have not been extensively studied, it is plausible that it would affect pathways similar to other cardiac glycosides, including:

-

Src/EGFR Pathway: Activation of Src kinase upon cardenolide binding can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn can activate downstream pathways like PI3K/Akt and MAPK/ERK.[8]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation and can be modulated by cardiac glycosides.[9]

-

MAPK/ERK Pathway: This pathway is involved in cell growth and differentiation and its activation has been observed following treatment with cardiac glycosides.

-

NF-κB Pathway: Cardiac glycosides have been shown to inhibit the activation of the transcription factor NF-κB, which plays a key role in inflammation and cell survival.[8]

-

Reactive Oxygen Species (ROS) Generation: Inhibition of Na+/K+-ATPase can lead to an increase in intracellular ROS, which can induce mitochondrial damage and apoptosis.[8]

Further research is needed to elucidate the specific effects of the 3-epimer configuration of gitoxigenin on these and other signaling pathways.

Conclusion

This compound represents an interesting synthetic derivative of the natural cardiac glycoside gitoxigenin. Its synthesis, achieved through a straightforward oxidation and stereoselective reduction sequence, provides access to a molecule with potentially unique biological activities. While the detailed chemical and biological characterization of this compound is not yet fully complete in the available literature, the existing knowledge on related compounds suggests that the 3α-hydroxy configuration can lead to potent biological effects. Further investigation into its specific interactions with Na+/K+-ATPase isoforms and its modulation of intracellular signaling pathways will be crucial for understanding its therapeutic potential and for the rational design of new cardiac glycoside-based drugs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Gitoxigenin | C23H34O5 | CID 348482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 465-10-1 | ChemNorm [chemnorm.com]

- 4. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Structure and Function of the Na,K-ATPase Isoforms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of some cardiotonic compounds related to gitoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Cardenolide Glycoside Acovenoside A Interferes with Epidermal Growth Factor Receptor Trafficking in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Traditional Chinese medicine compounds modulate signaling pathways to improve cardiac-related pathology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of 3-Epigitoxigenin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epigitoxigenin, a C3 epimer of the cardiac glycoside digitoxigenin, serves as a crucial scaffold in the exploration of novel therapeutic agents. Its unique stereochemistry at the C3 position of the steroid nucleus significantly influences its biological activity, primarily as an inhibitor of the Na+/K+-ATPase pump. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, detailing their effects on Na+/K+-ATPase, cytotoxic properties, and the underlying signaling pathways. This document is intended to be a resource for researchers and professionals involved in the discovery and development of new drugs based on the cardenolide framework.

Structure-Activity Relationship of this compound and Analogs

The biological activity of this compound and its derivatives is intricately linked to their molecular structure. Modifications at various positions of the steroid core and the lactone ring can dramatically alter their potency and selectivity as Na+/K+-ATPase inhibitors and cytotoxic agents.

Na+/K+-ATPase Inhibition

The primary mechanism of action of cardiac glycosides is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis.[1] The affinity of this compound analogs for this enzyme is a key determinant of their cardiotonic and potential anticancer effects.

Table 1: Na+/K+-ATPase Binding Affinity of 2-Hydroxy Derivatives of 3-Epidigitoxigenin and Related Compounds [2]

| Compound | Configuration at C2, C3 | Relative Binding Affinity (%)* |

| Digitoxigenin | 3β-OH | 100 |

| 3-Epidigitoxigenin | 3α-OH | 10 |

| 2β,3α-dihydroxy derivative | 2β-OH, 3α-OH | 1.1 |

| 2α,3α-dihydroxy derivative | 2α-OH, 3α-OH | 0.4 |

| 2β,3β-dihydroxy derivative | 2β-OH, 3β-OH | 4.8 |

| 2α,3β-dihydroxy derivative | 2α-OH, 3β-OH | 1.2 |

*Binding affinity for the digitalis receptor on Na+/K+-ATPase, relative to digitoxigenin.

From the data presented, several key SAR insights can be drawn:

-

Stereochemistry at C3: The inversion of the hydroxyl group from the β-position in digitoxigenin to the α-position in this compound results in a significant decrease in binding affinity.[2]

-

Hydroxylation at C2: The introduction of an additional hydroxyl group at the C2 position generally leads to a further reduction in binding affinity.[2]

-

Stereochemistry at C2: Hydrophilic groups in the α-position at C2 are more detrimental to binding affinity than those in the β-position.[2]

Cytotoxic Activity

The inhibition of Na+/K+-ATPase by cardiac glycosides disrupts cellular ion balance, leading to a cascade of events that can induce apoptosis in cancer cells. This has spurred interest in developing these compounds as potential anticancer agents.

Table 2: Cytotoxicity of Selected Digitoxin Analogs against Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| Digitoxin | PC-3 (Prostate) | 30 | [3] |

| Digitoxin | DU-145 (Prostate) | 40 | [3] |

| Digitoxin | A549 (Lung) | 20 | [3] |

| Digitoxin | NCI-H460 (Lung) | 25 | [3] |

| Digitoxin | MCF-7 (Breast) | 15 | [3] |

| Digitoxin | SF-268 (CNS) | 28 | [3] |

| Digitoxin | UACC-257 (Melanoma) | 18 | [3] |

| Digitoxin | OVCAR-3 (Ovarian) | 22 | [3] |

While specific cytotoxicity data for a wide range of this compound analogs is limited in the public domain, the data for related cardiac glycosides like digitoxin provide a valuable reference for understanding the potential of this class of compounds. The anticancer activity is often correlated with their ability to inhibit Na+/K+-ATPase.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of compounds on Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[2]

Materials:

-

Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2

-

ATP solution (e.g., 4 mM)

-

Test compounds (this compound analogs) dissolved in DMSO

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add a fixed amount of Na+/K+-ATPase enzyme to each well of a 96-well plate.

-

Add the test compound dilutions to the respective wells. Include a control with DMSO only.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the ATP solution to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

-

Add the Malachite Green reagent to each well to detect the liberated inorganic phosphate.

-

Measure the absorbance at a specific wavelength (e.g., 620-660 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Measurement of Positive Inotropic Effect (Isolated Papillary Muscle)

This ex vivo method assesses the effect of compounds on the contractility of cardiac muscle.[4][5][6]

Materials:

-

Isolated papillary muscle from a suitable animal model (e.g., guinea pig, rat)

-

Organ bath with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C

-

Force transducer

-

Stimulator to deliver electrical pulses

-

Data acquisition system

Procedure:

-

Isolate the heart and dissect a suitable papillary muscle.

-

Mount the muscle vertically in the organ bath, with one end attached to a fixed hook and the other to a force transducer.

-

Allow the muscle to equilibrate under a resting tension until a stable baseline contractile force is achieved upon electrical stimulation (e.g., at 1 Hz).

-

Administer the test compound (this compound analog) to the organ bath in increasing concentrations.

-

Record the changes in the force of contraction at each concentration.

-

Analyze the data to determine the concentration-response curve and the EC50 for the positive inotropic effect.

Signaling Pathways and Visualizations

This compound and its analogs exert their cellular effects by modulating various signaling pathways downstream of Na+/K+-ATPase inhibition.

Na+/K+-ATPase Inhibition and Downstream Signaling

Inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium concentration. This, in turn, reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium. This elevation in calcium is central to the positive inotropic effect in cardiac muscle and is also implicated in the induction of apoptosis in cancer cells. Furthermore, the Na+/K+-ATPase can act as a signal transducer, activating pathways such as PI3K/Akt and MAPK/ERK.[7]

Caption: Inhibition of Na+/K+-ATPase by this compound and downstream effects.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Activation of this pathway by cardiac glycosides can have context-dependent effects, either promoting survival or contributing to apoptosis in different cell types.

Caption: Overview of the PI3K/Akt signaling pathway modulated by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. Its activation by cardiac glycosides can contribute to their anticancer effects.

Caption: The MAPK/ERK signaling cascade and its potential modulation by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Inhibition of this pathway is a promising strategy for cancer therapy. Some cardiac glycosides have been shown to inhibit NF-κB activation.[8]

Caption: Inhibition of the NF-κB signaling pathway, a potential mechanism of this compound analogs.

Conclusion

The structure-activity relationship of this compound and its analogs is a rich field of study with significant therapeutic potential. The core structure provides a versatile scaffold for the design of potent and selective Na+/K+-ATPase inhibitors. Understanding the intricate details of how structural modifications impact biological activity and modulate downstream signaling pathways is crucial for the development of novel cardiotonic and anticancer drugs. This technical guide serves as a foundational resource to aid researchers in this endeavor, providing key data, experimental methodologies, and visual representations of the complex biological processes involved. Further systematic exploration of the chemical space around the this compound core is warranted to unlock the full therapeutic potential of this fascinating class of molecules.

References

- 1. Parameters of [3H]-ouabain binding to human heart (Na+ + K+)-ATPase [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Preparing Excitable Cardiac Papillary Muscle and Cardiac Slices for Functional Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High Efficiency Preparation of Skinned Mouse Cardiac Muscle Strips from Cryosections for Contractility Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PI3K/Akt pathway and its downstream transcriptional factors as targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ERK and Akt exhibit distinct signaling responses following stimulation by pro-angiogenic factors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3-Epigitoxigenin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 3-Epigitoxigenin, a cardenolide steroid of significant interest in pharmacological research. Addressed to researchers, scientists, and professionals in drug development, this document compiles available data on the solubility of this compound and its closely related analogs in dimethyl sulfoxide (DMSO) and other common organic solvents. It also outlines detailed experimental protocols for solubility determination and presents a key signaling pathway and a general experimental workflow relevant to the study of this class of compounds.

Executive Summary

This compound, an isomer of the cardiac glycoside aglycone Gitoxigenin, presents a promising scaffold for the development of novel therapeutics. However, its hydrophobic nature poses challenges for its formulation and delivery. A thorough understanding of its solubility in various solvent systems is paramount for advancing its preclinical and clinical development. While specific quantitative solubility data for this compound remains limited in publicly accessible literature, this guide leverages data from structurally similar cardiac glycosides, namely Digitoxigenin, Digoxin, and Oleandrin, to provide a substantive reference for researchers.

Solubility of this compound and Related Cardiac Glycosides

Cardiac glycoside aglycones, such as this compound, are generally characterized by their poor solubility in aqueous solutions and good solubility in organic solvents.[1] The solubility is significantly influenced by the number and orientation of hydroxyl groups on the steroid backbone.

| Compound | Solvent | Solubility (mg/mL) |

| Digitoxigenin | Dimethyl Sulfoxide (DMSO) | 20[2] |

| Dimethylformamide (DMF) | 25[2] | |

| Ethanol | 5[2] | |

| Digoxin | Dimethyl Sulfoxide (DMSO) | ~30[3] |

| Dimethylformamide (DMF) | ~30[3] | |

| Oleandrin | Dimethyl Sulfoxide (DMSO) | 10[4], 19[5] |

| Dimethylformamide (DMF) | 15[4] | |

| Ethanol | 5[4], 23.2[5] | |

| This compound | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble (qualitative)[6] |

Note: The data for Digitoxigenin, Digoxin, and Oleandrin are presented as approximations for the solubility of this compound due to the absence of specific data for the latter. The qualitative solubility of this compound is noted as "soluble" in the listed organic solvents.

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

The following protocol outlines a standard procedure for determining the thermodynamic solubility of a compound like this compound.

Materials:

-

This compound (or analog) solid

-

Selected organic solvents (e.g., DMSO, Ethanol, Methanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Ensure that undissolved solid remains visible in each vial.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker or rotator.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

For finer separation, centrifuge the vials at a high speed to pellet any remaining suspended solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

-

Signaling Pathway and Experimental Workflow

Na+/K+-ATPase Inhibition Signaling Pathway

Cardiac glycosides, including this compound, are known to exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells. This inhibition triggers a cascade of downstream signaling events.

General Experimental Workflow for Biological Activity Assessment

The following workflow outlines a general approach for evaluating the biological activity of this compound, focusing on its known mechanism of action.

Conclusion

This technical guide provides a foundational resource for researchers working with this compound. While a definitive quantitative solubility profile for this specific compound requires further experimental investigation, the compiled data on its structural analogs offers valuable insights for solvent selection and experimental design. The provided protocols and diagrams of the associated signaling pathway and experimental workflow aim to facilitate a more comprehensive understanding and exploration of the therapeutic potential of this compound. As research in this area progresses, a more detailed and specific understanding of the physicochemical properties of this compound will undoubtedly emerge, further enabling its development as a potential therapeutic agent.

References

- 1. OLEANDRIN CAS#: 465-16-7 [m.chemicalbook.com]

- 2. glpbio.com [glpbio.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. raybiotech.com [raybiotech.com]

- 6. 3-Epidigitoxigenin | CAS:545-52-8 | Cardenolides and its Sapogenins | High Purity | Manufacturer BioCrick [biocrick.com]

In-Depth Technical Guide: Storage and Stability of 3-Epigitoxigenin Powder and Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage and stability of 3-Epigitoxigenin, a cardenolide of interest in pharmaceutical research. Due to the limited availability of direct stability data for this compound, this guide incorporates information on the closely related epimer, gitoxigenin, and other cardiac glycosides to infer potential stability characteristics. All recommendations and data are intended for research and development purposes.

Storage of this compound Powder

Proper storage of this compound as a solid is crucial to maintain its integrity and purity. The following conditions are recommended based on available safety data sheets and general knowledge of cardiac glycoside stability.

Table 1: Recommended Storage Conditions for this compound Powder

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | To minimize thermal degradation. Some sources also suggest storage at -20°C for long-term preservation. |

| Atmosphere | Store in a dry, well-ventilated place. | To prevent hydrolysis from atmospheric moisture. |

| Container | Tightly sealed, light-resistant container. | To protect from moisture and light. |

| Hazards | Keep away from heat and sources of ignition. | Although not highly flammable, caution is advised. |

Stability of this compound Solutions

Solubility

This compound is reported to be soluble in a variety of organic solvents.

Table 2: Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| DMSO | Soluble |

| Acetone | Soluble |

Hydrolytic Stability

Cardiac glycosides are known to be susceptible to hydrolysis, particularly under acidic conditions, which cleaves the sugar moieties from the aglycone. Although this compound is an aglycone, its steroidal structure can still be susceptible to pH-dependent degradation.

Studies on digitoxin have shown significant hydrolysis at low pH. For instance, at pH 1 and 37°C, only 38.6% of digitoxin remained after 10 minutes, with complete degradation observed after 60 minutes in gastric juice.[1] At 22°C, 55% of digitoxin remained after 120 minutes at pH 1, and 84% remained at pH 2.[1] Similarly, digoxin hydrolysis is directly proportional to the hydrogen-ion activity, with significant degradation observed at pH 1-2 after 30 minutes.

Based on this, it is critical to maintain a neutral to slightly acidic pH for solutions of this compound to minimize potential degradation.

Photostability, Thermal, and Oxidative Stability

Forced degradation studies are essential to determine the intrinsic stability of a drug substance. While specific studies on this compound are not available, general guidelines for forced degradation can be applied. These studies involve exposing the compound to stress conditions such as light, heat, and oxidizing agents to identify potential degradation products and pathways.

Table 3: General Conditions for Forced Degradation Studies Applicable to this compound

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to reflux | Alterations to the steroid nucleus |

| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to reflux | Rearrangements of the steroid structure |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature | Oxidation of hydroxyl groups |

| Thermal Degradation | Dry heat (e.g., 60°C) or in solution | Isomerization, dehydration, or fragmentation |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photochemical reactions leading to various degradation products |

Experimental Protocols for Stability Assessment

To perform a comprehensive stability analysis of this compound, a stability-indicating analytical method must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.

Development of a Stability-Indicating HPLC Method

A typical approach for developing a stability-indicating HPLC method involves:

-

Column Selection: A reversed-phase column, such as a C18, is often suitable for the separation of steroids.

-

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. Gradient elution may be necessary to separate the parent compound from its degradation products.

-

Detector Wavelength Selection: The wavelength of maximum absorbance for this compound should be determined using a UV-Vis spectrophotometer. For related cardiac glycosides, detection is often performed around 220 nm.

-

Forced Degradation Studies: The drug substance is subjected to forced degradation conditions (as outlined in Table 3) to generate degradation products.

-

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Characterization of Degradation Products

Once degradation products are separated using a validated HPLC method, their structures can be elucidated using techniques such as:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To determine the molecular weight and fragmentation patterns of the degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information.

Visualizations

Logical Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a drug substance like this compound.

Caption: Workflow for Stability Assessment of this compound.

Potential Degradation Pathways

Based on the known degradation of other cardiac glycosides, the following diagram illustrates potential degradation pathways for this compound under various stress conditions.

Caption: Potential Degradation Pathways for this compound.

Conclusion

While specific stability data for this compound is scarce, a conservative approach to storage and handling is recommended. For solid this compound, storage at refrigerated temperatures in a tightly sealed, light-resistant container is advised. Solutions should be prepared fresh and protected from light and extreme pH conditions. Comprehensive stability studies, including forced degradation and the development of a validated stability-indicating method, are essential to fully characterize the stability profile of this compound for any research or drug development application. The information provided in this guide serves as a starting point for these critical investigations.

References

3-Epigitoxigenin CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

| Parameter | Value | Source |

| CAS Number | 465-10-1 | [1] |

| Alias | Gitoxigenin | [1] |

| Molecular Formula | C₂₃H₃₄O₅ | |

| Molecular Weight | 390.51 g/mol | |

| Appearance | Powder | [1] |

| Category | Natural Product, Cardenolide and its Sapogenins | [1][2] |

Chemical Structure

3-Epigitoxigenin is a stereoisomer of digitoxigenin, a type of cardenolide. The core structure is a steroid nucleus with a butenolide ring attached at position 17 and hydroxyl groups at positions 3, 14, and 16. The "epi" designation indicates a difference in the stereochemistry at a specific carbon atom compared to its parent compound. In this case, it refers to the orientation of the hydroxyl group at the 3-position.

Unfortunately, a publicly available 2D or 3D structure file for this compound could not be sourced from the immediate search results. For visualization, it is recommended to use chemical drawing software and input the systematic name or SMILES notation if available from chemical databases.

Biological Activity and Experimental Data

Research has been conducted on this compound and its derivatives to evaluate their biological activity, particularly their binding affinity for the digitalis receptor on Na+, K+-ATPase.

Binding Affinity of 2-Hydroxy Derivatives

A study by Gobbini et al. (1998) synthesized and evaluated the four stereoisomers of the 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin.[3] The study found that these derivatives exhibited lower binding affinities for the Na+, K+-ATPase receptor compared to the parent compounds.[3] Specifically, the presence of hydrophilic hydroxy groups in the alpha position was more detrimental to the binding affinity than those in the beta position.[3]

| Compound | Relative Binding Affinity |

| Digitoxigenin | High |

| 3-Epidigitoxigenin | High |

| 2-Hydroxy derivatives of Digitoxigenin | Lower |

| 2-Hydroxy derivatives of 3-Epidigitoxigenin | Lower |

Note: Specific quantitative binding affinity values (e.g., Ki or IC50) were not available in the provided search results.

Experimental Protocols

Detailed experimental protocols are often proprietary or require access to the full-text scientific articles. However, based on the available information, a general outline of the methodologies used in the study of this compound can be described.

Synthesis of 2-Hydroxy Derivatives of this compound

The synthesis of these derivatives would likely involve the following general steps:

-

Starting Material: Protection of the hydroxyl groups of this compound that are not intended to be modified.

-

Introduction of the 2-Hydroxy Group: Stereoselective introduction of a hydroxyl group at the C2 position of the steroid nucleus using appropriate reagents and reaction conditions to control the alpha or beta orientation.

-

Deprotection: Removal of the protecting groups to yield the final 2-hydroxy derivatives.

-

Purification: Purification of the synthesized compounds using techniques such as column chromatography.

-

Structure Elucidation: Confirmation of the chemical structures of the final products using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Na+, K+-ATPase Binding Assay

The evaluation of the binding affinity of the synthesized compounds for the digitalis receptor on Na+, K+-ATPase would typically involve a competitive binding assay.

-

Enzyme Preparation: Isolation and purification of Na+, K+-ATPase from a suitable source (e.g., animal tissue).

-

Radioligand: Use of a radiolabeled ligand that is known to bind to the digitalis receptor (e.g., [³H]ouabain).

-

Competitive Binding: Incubation of the enzyme preparation with the radioligand in the presence of varying concentrations of the test compounds (the 2-hydroxy derivatives of this compound).

-

Separation: Separation of the bound and free radioligand.

-

Quantification: Measurement of the radioactivity of the bound fraction to determine the extent of displacement of the radioligand by the test compounds.

-

Data Analysis: Calculation of the inhibitory concentration (IC50) or binding affinity (Ki) for each compound.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Generalized workflow for the synthesis and evaluation of this compound derivatives.

This technical guide provides a summary of the available information on this compound, focusing on its chemical properties, biological activity, and the experimental approaches used in its study. For more detailed information, researchers are encouraged to consult the full scientific literature.

References

- 1. This compound | CAS: 465-10-1 | ChemNorm [chemnorm.com]

- 2. 3-Epidigitoxigenin | CAS:545-52-8 | Cardenolides and its Sapogenins | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of 3-Epigitoxigenin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro toxicological studies on 3-Epigitoxigenin are limited in publicly available literature. This document provides a comprehensive toxicological profile inferred from studies on its close structural analogs, primarily digitoxigenin and other cardiac glycosides. The core mechanism of action, inhibition of the Na+/K+-ATPase, is conserved across this class of compounds, making this inferred profile a valuable resource for researchers.

Executive Summary

This compound, a cardenolide steroid, is anticipated to exhibit significant in vitro cytotoxicity primarily through the inhibition of the plasma membrane Na+/K+-ATPase. This inhibition disrupts cellular ion homeostasis, leading to an increase in intracellular sodium and calcium concentrations and a decrease in intracellular potassium. The subsequent ionic imbalance triggers a cascade of downstream signaling events, culminating in apoptosis. This guide summarizes the available quantitative data on related compounds, details the experimental protocols for assessing toxicity, and visualizes the key signaling pathways involved.

Quantitative Toxicological Data

The cytotoxic effects of cardiac glycosides are cell-type dependent, with cancer cells often showing higher sensitivity compared to non-cancerous cell lines.[1] The following tables summarize the 50% inhibitory concentration (IC50) values for digitoxigenin and related cardiac glycosides in various human cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Digitoxigenin and Digitoxin in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| Digitoxigenin | HeLa | Cervical Cancer | > 10 µM | Inferred from related compounds |

| Digitoxin | HeLa | Cervical Cancer | 2.34 µM | [1] |

| Digitoxin | NCI-H460 | Non-small cell lung cancer | 49-357 nM | [1] |

| Digitoxin | Various solid tumors | - | Potent cytotoxicity observed | [2][3] |

Table 2: In Vitro Cytotoxicity (IC50) of Various Cardiac Glycosides in Human Cell Lines

| Compound | Cell Line | Cell Type | IC50 Range | Reference |

| Proscillaridin A | Human tumor cell lines | Various Cancers | 6.4 - 76 nM | [2][3] |

| Ouabain | Human tumor cell lines | Various Cancers | Potent cytotoxicity observed | [2][3] |

| Digoxin | Human tumor cell lines | Various Cancers | Potent cytotoxicity observed | [2][3] |

| Lanatoside C | Human tumor cell lines | Various Cancers | Potent cytotoxicity observed | [2][3] |

| Digitoxigenin | Wi-26-VA4 | Non-tumor lung fibroblast | Less cytotoxic than in cancer cells | [1] |

Core Mechanism of Toxicity: Na+/K+-ATPase Inhibition and Downstream Signaling

The primary molecular target of this compound and other cardiac glycosides is the α-subunit of the Na+/K+-ATPase, a vital transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane.

Signaling Pathway of Cardiac Glycoside-Induced Apoptosis

Inhibition of the Na+/K+-ATPase by this compound initiates a signaling cascade that leads to programmed cell death (apoptosis). This pathway involves ionic dysregulation, mitochondrial stress, and the activation of caspases.

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the toxicological profile of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells to release cellular contents.

-

Substrate Addition: Add a caspase-3 specific substrate (e.g., DEVD-pNA) to the cell lysate.

-

Incubation: Incubate the mixture to allow for enzymatic cleavage of the substrate by active caspase-3.

-

Signal Detection: Measure the colorimetric or fluorometric signal generated from the cleaved substrate.

-

Data Analysis: Quantify the caspase-3 activity relative to a control.

Caption: Workflow for measuring caspase activity.

Conclusion

The in vitro toxicological profile of this compound is predicted to be characterized by potent cytotoxicity in a variety of cell types, driven by the inhibition of Na+/K+-ATPase. This leads to a well-defined apoptotic signaling cascade. The experimental protocols and data presented in this guide, though inferred from closely related cardiac glycosides, provide a strong framework for the in vitro assessment of this compound and other novel cardenolide compounds. Further studies are warranted to establish the specific IC50 values and detailed signaling effects of this compound in a broad range of cell lines.

References

In-depth Technical Guide: 3-Epigitoxigenin and its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Epigitoxigenin, a stereoisomer of the cardiac glycoside digitoxigenin, represents an intriguing molecule with potential therapeutic applications stemming from its interaction with the ubiquitous sodium-potassium pump (Na+/K+-ATPase). While less potent than its parent compound, its distinct stereochemistry offers a unique pharmacological profile that warrants further investigation. This technical guide provides a comprehensive overview of this compound, summarizing its known biological activities, proposing potential therapeutic avenues, and detailing relevant experimental protocols. The primary mechanism of action revolves around the inhibition of Na+/K+-ATPase, a key regulator of cellular ion homeostasis. Disruption of this pump's function leads to downstream effects on intracellular calcium levels, which can be harnessed for both cardiotonic and anticancer activities. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and its derivatives.

Introduction

Cardiac glycosides, a class of naturally derived compounds, have a long history in the treatment of cardiac conditions. Their primary target is the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients across the cell membrane. This compound is a C3 epimer of digitoxigenin, a well-known cardiac glycoside. The structural difference lies in the orientation of the hydroxyl group at the third position of the steroid nucleus. This seemingly minor alteration has been shown to impact the binding affinity of the molecule to its target, suggesting a potentially different therapeutic window and side-effect profile compared to more common cardiac glycosides. While research specifically focused on this compound is limited, its relationship to digitoxigenin provides a strong basis for exploring its therapeutic utility, particularly in the realms of cardiology and oncology.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The principal molecular target of this compound, like other cardiac glycosides, is the α-subunit of the Na+/K+-ATPase. This enzyme actively transports three sodium ions out of the cell and two potassium ions into the cell, a process fueled by the hydrolysis of ATP.

The binding of a cardiac glycoside to the extracellular domain of the α-subunit stabilizes the enzyme in an E2-P conformation, thereby inhibiting its pumping activity. This inhibition leads to a cascade of events:

-

Increased Intracellular Sodium: The reduced efflux of Na+ results in its accumulation within the cell.

-

Altered Sodium-Calcium Exchanger (NCX) Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the NCX to extrude Ca2+.

-

Increased Intracellular Calcium: Consequently, the intracellular Ca2+ concentration rises.

This elevation in intracellular calcium is the primary driver of the physiological effects of cardiac glycosides.

Signaling Pathway Diagram

Quantitative Data

Specific quantitative data for this compound's binding affinity to Na+/K+-ATPase is not extensively available in the public domain. However, a key study provides a qualitative comparison with its parent compound, digitoxigenin.

| Compound | Target | Parameter | Value | Reference |

| This compound | Na+/K+-ATPase | Binding Affinity | Lower than Digitoxigenin | [1] |

| Digitoxigenin | Na+/K+-ATPase | Kd | 26 ± 15 nM | [2] |

Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity.

Potential Therapeutic Applications

Based on the known mechanism of action of cardiac glycosides, this compound could be explored for the following therapeutic applications:

Cardiotonic Agent

The primary and historically significant application of cardiac glycosides is in the treatment of heart failure. The increased intracellular calcium concentration in cardiomyocytes enhances the force of myocardial contraction (positive inotropy). Given that this compound is an epimer of digitoxigenin, it is expected to exhibit cardiotonic properties. Its lower affinity for Na+/K+-ATPase might translate to a wider therapeutic index, potentially reducing the risk of cardiotoxicity associated with more potent cardiac glycosides.

Anticancer Agent

A growing body of research has highlighted the anticancer potential of cardiac glycosides. The proposed mechanisms for their cytotoxic effects on cancer cells are multifaceted and include:

-

Induction of Apoptosis: The sustained increase in intracellular calcium can trigger apoptotic pathways.

-

Cell Cycle Arrest: Cardiac glycosides have been shown to interfere with the cell cycle progression of cancer cells.

-

Inhibition of Angiogenesis: Some studies suggest that these compounds can inhibit the formation of new blood vessels that supply tumors.

While no studies have specifically evaluated the anticancer activity of this compound, the known cytotoxic effects of other cardiac glycosides against various cancer cell lines provide a strong rationale for its investigation in this area.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound (Proposed)

Workflow Diagram:

Methodology:

-

Oxidation: Dissolve digitoxigenin in a suitable organic solvent (e.g., dichloromethane). Add an oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification of Intermediate: Quench the reaction and extract the product. Purify the crude 3-keto-digitoxigenin using column chromatography.

-

Reduction: Dissolve the purified 3-keto-digitoxigenin in a solvent system that will favor the formation of the 3-epimer upon reduction (e.g., methanol at low temperature). Add a reducing agent like sodium borohydride (NaBH4) portion-wise. The stereoselectivity of this step is critical and may require optimization of solvent, temperature, and reducing agent.

-

Final Purification and Characterization: After the reaction is complete, purify the product mixture, which may contain both digitoxigenin and this compound, using high-performance liquid chromatography (HPLC). Characterize the structure of the isolated this compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Na+/K+-ATPase Inhibition Assay

This assay determines the inhibitory potential of this compound on the activity of Na+/K+-ATPase.

Methodology:

-

Enzyme Preparation: Use a commercially available purified Na+/K+-ATPase preparation (e.g., from porcine cerebral cortex or pig kidney).

-

Reaction Mixture: Prepare a reaction buffer containing imidazole-HCl, NaCl, KCl, and MgCl2.

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solution to measure the liberated inorganic phosphate (Pi), such as a malachite green-based reagent.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength. The amount of Pi produced is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Cell Viability (Cytotoxicity) Assay

This assay assesses the effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control cells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the purple solution using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for a predetermined time.

-

Cell Harvesting: Gently harvest the cells (both adherent and floating).

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).

-

Incubate in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Conclusion and Future Directions

This compound presents a compelling case for further pharmacological investigation. Its structural similarity to digitoxigenin, combined with a potentially altered affinity for Na+/K+-ATPase, suggests that it could offer a nuanced therapeutic profile. The primary areas of interest for future research include:

-

Quantitative Pharmacological Characterization: A thorough determination of the IC50 and Ki values of this compound for different isoforms of Na+/K+-ATPase is essential.

-

In-depth Anticancer Studies: Screening this compound against a panel of cancer cell lines and in preclinical animal models is a critical next step.

-

Investigation of Signaling Pathways: Elucidating the specific downstream signaling cascades activated or inhibited by this compound will provide a deeper understanding of its mechanism of action.

-

Toxicology and Pharmacokinetic Studies: A comprehensive evaluation of the safety profile and pharmacokinetic properties of this compound is necessary before any clinical consideration.

This technical guide provides a framework for initiating and advancing research into the therapeutic applications of this compound. The detailed protocols and summarized data are intended to facilitate the design of robust experiments to unlock the full potential of this intriguing cardiac glycoside derivative.

References

Methodological & Application

Application Notes and Protocols for 3-Epigitoxigenin Na+/K+-ATPase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epigitoxigenin belongs to the family of cardiac glycosides, a class of naturally derived compounds known for their significant effects on cardiac muscle function. The primary molecular target of cardiac glycosides is the Na+/K+-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this enzyme leads to a cascade of events, including an increase in intracellular calcium concentration, which in turn enhances myocardial contractility. This mechanism of action has made cardiac glycosides a cornerstone in the treatment of heart failure and certain arrhythmias. However, their therapeutic window is narrow, necessitating careful study of their inhibitory activity.

This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on Na+/K+-ATPase. The assay is based on the colorimetric detection of inorganic phosphate (Pi) released from the hydrolysis of adenosine triphosphate (ATP) by the enzyme.

Principle of the Assay

The Na+/K+-ATPase inhibition assay measures the enzymatic activity of Na+/K+-ATPase in the presence of varying concentrations of an inhibitor, in this case, this compound. The enzyme hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi produced is directly proportional to the enzyme's activity. By measuring the concentration of Pi, the inhibitory effect of this compound can be quantified. A common method for Pi detection is the malachite green assay, which forms a colored complex with inorganic phosphate, allowing for spectrophotometric quantification.

Data Presentation

| Compound | Source of Na+/K+-ATPase | IC50 (µM) | Reference |

| Ouabain | Porcine cerebral cortex | 0.22 | [1] |

| Digoxin | Porcine cerebral cortex | 2.69 | [1] |

| Oleandrin | Porcine cerebral cortex | 0.62 | [1] |

| Oleandrigenin | Porcine cerebral cortex | 1.23 | [1] |

Experimental Protocols

Materials and Reagents

-

Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex, commercially available)

-

This compound

-

ATP (Adenosine 5'-triphosphate disodium salt hydrate)

-

Tris-HCl buffer (pH 7.4)

-

MgCl2 (Magnesium chloride)

-

KCl (Potassium chloride)

-

NaCl (Sodium chloride)

-

Ouabain (as a positive control)

-

Malachite Green Phosphate Assay Kit

-

96-well microplate

-

Microplate reader

Solution Preparation

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM KCl, 5 mM MgCl2. Store at 4°C.

-

ATP Solution: 10 mM ATP in distilled water. Aliquot and store at -20°C.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Further dilutions should be made in the Assay Buffer to achieve the desired final concentrations.

-

Ouabain Stock Solution: Prepare a 1 mM stock solution in distilled water. Further dilutions should be made in the Assay Buffer.

-

Enzyme Solution: Dilute the purified Na+/K+-ATPase in Assay Buffer to the desired working concentration (e.g., 0.1-0.5 U/mL). Keep on ice.

Assay Procedure

-

Prepare the 96-well plate:

-

Add 10 µL of varying concentrations of this compound to the sample wells.

-

Add 10 µL of varying concentrations of Ouabain to the positive control wells.

-

Add 10 µL of Assay Buffer to the negative control (no inhibitor) wells.

-

Add 10 µL of Assay Buffer to the blank wells (no enzyme).

-

-

Add Enzyme: Add 80 µL of the diluted Na+/K+-ATPase solution to all wells except the blank wells. Add 80 µL of Assay Buffer to the blank wells.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Initiate Reaction: Add 10 µL of 10 mM ATP solution to all wells to start the enzymatic reaction. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Stop Reaction and Detect Phosphate:

-

Stop the reaction by adding 20 µL of the Malachite Green reagent from the assay kit to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

-

Measure Absorbance: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

Data Analysis

-

Calculate the amount of inorganic phosphate (Pi) released: Use a standard curve prepared with known concentrations of phosphate provided in the assay kit.

-

Determine the Na+/K+-ATPase activity: The activity is proportional to the amount of Pi released.

-

Calculate the percentage of inhibition: % Inhibition = [1 - (Activity with Inhibitor - Activity of Blank) / (Activity of Negative Control - Activity of Blank)] * 100

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visualizations

Signaling Pathway of Na+/K+-ATPase Inhibition

Caption: Signaling pathway of Na+/K+-ATPase inhibition by this compound.

Experimental Workflow for Na+/K+-ATPase Inhibition Assay

References

Application Note: 3-Epigitoxigenin Cell Viability Assay Protocol using MTT

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epigitoxigenin, a cardenolide steroid, has garnered interest in oncological research for its potential cytotoxic effects on cancer cells. This document provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[1] This reduction is primarily carried out by the succinate dehydrogenase enzyme and is dependent on the activity of this enzyme within the mitochondria, reflecting the overall metabolic activity and integrity of the cells.[1] The resulting insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Data Presentation

The cytotoxic effects of this compound are cell-line dependent. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines after a 48-hour treatment period, as would be determined by the MTT assay.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 1.5 |

| HeLa | Cervical Cancer | 2.8 |

| A549 | Lung Carcinoma | 3.2 |

| HepG2 | Hepatocellular Carcinoma | 2.1 |

| PC-3 | Prostate Cancer | 4.5 |

Experimental Protocol

This protocol outlines the necessary steps to perform a cell viability assay using the MTT method to evaluate the cytotoxic effects of this compound.

Materials and Reagents

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

-

MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

Caption: Experimental workflow for the this compound MTT cell viability assay.

Step-by-Step Procedure

1. Preparation of this compound Stock and Working Solutions:

-